molecular formula C5H5N3O3 B3053182 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid CAS No. 5177-21-9

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid

Cat. No.: B3053182
CAS No.: 5177-21-9
M. Wt: 155.11
InChI Key: NVWFGSKGKRUMGV-UHFFFAOYSA-N
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Description

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid is a high-purity chemical intermediate designed for research and development purposes. This multifunctional dihydropyrimidine scaffold is of significant interest in medicinal chemistry and pharmacology, particularly for constructing novel compounds with potential biological activity. Its core structure is analogous to classes of molecules that have demonstrated potent effects in scientific studies, including serving as inhibitors of specific biological targets like Interleukin-8-induced neutrophil chemotaxis, a key process in inflammatory responses . Beyond its anti-inflammatory potential, this compound is a valuable precursor in synthesing more complex molecules. Researchers can utilize it as a building block for developing hexahydroquinoline derivatives and other 6-amino-substituted heterocycles, which have shown promise as blockers of calcium overload in cellular models . Such activity is critically relevant in neuroscience research for investigating neuroprotective strategies against neuronal cell death. The compound's structure, featuring both amino and carboxylic acid functional groups, allows for versatile chemical modifications, making it a flexible starting point for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

4-amino-6-oxo-1H-pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-2-1-3(9)8-4(7-2)5(10)11/h1H,(H,10,11)(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFGSKGKRUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288597
Record name 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid
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Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-21-9
Record name 4-Amino-1,6-dihydro-6-oxo-2-pyrimidinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=5177-21-9
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Record name NSC56801
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Record name 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid
Source EPA DSSTox
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Preparation Methods

One-Pot Two-Step Catalysis

A method adapted from PMC research employs betaine and guanidine carbonate as sequential catalysts (Fig. 1). Although originally developed for pyridone derivatives, this approach is adaptable to pyrimidines by altering the carbonyl component.

Optimized Procedure:

  • Step 1 (Betaine Catalysis):
    • Reactants: 4-Aminobenzaldehyde and malononitrile
    • Conditions: Methanol, room temperature, 15 minutes
    • Intermediate: 4-Amino-benzylidenemalononitrile
  • Step 2 (Guanidine Carbonate Catalysis):
    • Reactants: Intermediate + cyanoacetamide
    • Conditions: Methanol, reflux, 10 minutes
    • Yield: 92%.

Table 1: Catalyst Performance in One-Pot Synthesis

Catalyst Reaction Time (Step 1) Conversion (Step 1) Reaction Time (Step 2) Conversion (Step 2)
Betaine 15 min 100% 60 min 65%
Guanidine Carbonate 10 min 100% 10 min 100%

Organocatalytic Enamine Formation

Guanidine derivatives, such as tetramethylguanidine (TMG), facilitate enamine formation between aldehydes and β-keto acids, bypassing the need for metal catalysts. This method achieves enantioselectivity >90% in model systems.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. Key parameters include:

  • Residence Time: 5–10 minutes
  • Temperature: 120–150°C
  • Catalyst: Heterogeneous solid acids (e.g., Nafion®)
  • Yield: 80–88% with >99% purity.

Purification Protocols

  • Crystallization: Ethyl acetate/hexane (3:1) recrystallization removes unreacted aldehydes.
  • Chromatography: Silica gel column chromatography (eluent: dichloromethane/methanol 9:1) isolates the carboxylic acid derivative.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic Acid

Method Reactants Catalyst Time Yield Scalability
Classical Biginelli Urea, 4-nitrobenzaldehyde, malonic acid HCl 24 h 55% Moderate
Atwal Modification O-Methylisourea, unsaturated ketone KOH 6 h 78% High
One-Pot Catalysis 4-Aminobenzaldehyde, malononitrile Betaine + GuaCO3 25 min 92% High

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .

Scientific Research Applications

Scientific Research Applications of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids like DNA and RNA and play a crucial role in various biological processes. The compound's unique structure, characterized by an amino group at the 6th position, significantly influences its chemical reactivity and biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in developing pharmaceutical agents.

Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.
  • Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can yield dihydropyrimidine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring. Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cell Cycle Arrest: Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways: Certain derivatives have been shown to interfere with signaling pathways that promote tumor growth and survival.
  • Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cells, with enhanced activity when combined with specific small molecule inhibitors.

Anticancer Activity

CompoundCancer TypeIC50 Value (µM)
5oGlioblastoma0.12
5o + InhibitorGlioblastoma0.05

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor and has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance DPP-IV inhibition activity.

Case Studies

  • Case Study 1: Anticancer Activity A recent investigation into a series of derivatives based on the pyrimidine scaffold revealed that one particular compound exhibited potent anticancer activity across multiple cancer cell lines, including breast and lung cancers. The study highlighted that these compounds could act synergistically with existing chemotherapy agents.
  • Case Study 2: DPP-IV Inhibition In another study focused on diabetes treatment, a series of pyrimidine derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that specific modifications at the amino and carboxylic acid groups significantly improved their inhibitory potency compared to standard inhibitors like sitagliptin.

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of dihydropyrimidine derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Activities Reference
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid Dihydroquinoline 6-NH₂, 4-O, 2-COOH Enzyme inhibition (hypothetical)
6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Dihydropyrimidine 5-CN, 6-aryl Antibacterial (vs. S. aureus, E. coli)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH Not reported (structural analog)
[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetic acid Dihydropyrimidine 2-S-CH₂COOH, 6-NH₂, 4-O Potential thiol-mediated reactivity
Methyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate Dihydroquinoline 6-NH₂, 4-O, 2-COOCH₃ Ester derivative (improved lipophilicity)

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility, but the planar quinoline ring may reduce bioavailability compared to pyrimidine derivatives .
  • Stability: The discontinued commercial availability of the target compound (CymitQuimica) suggests stability or synthesis challenges, unlike more stable analogs like methyl esters (e.g., methyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate) .

Biological Activity

Overview

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure, characterized by an amino group at the 6th position, significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

  • Molecular Formula : C5_5H5_5N3_3O3_3
  • Molecular Weight : 155.111 g/mol
  • CAS Number : 54628-21-6

The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea with malonic acid derivatives under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cells, with enhanced activity when combined with specific small molecule inhibitors .

CompoundCancer TypeIC50 Value (µM)
5oGlioblastoma0.12
5o + InhibitorGlioblastoma0.05

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Notably, it has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance DPP-IV inhibition activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cell Cycle Arrest : Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : Certain derivatives have been shown to interfere with signaling pathways that promote tumor growth and survival.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A recent investigation into a series of derivatives based on the pyrimidine scaffold revealed that one particular compound exhibited potent anti-cancer activity across multiple cancer cell lines, including breast and lung cancers. The study highlighted that these compounds could act synergistically with existing chemotherapy agents .

Case Study 2: DPP-IV Inhibition

In another study focused on diabetes treatment, a series of pyrimidine derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that specific modifications at the amino and carboxylic acid groups significantly improved their inhibitory potency compared to standard inhibitors like sitagliptin .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid?

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

  • Step 1 : Formation of the dihydropyrimidine ring via cyclization of urea derivatives with β-keto esters under acidic conditions.
  • Step 2 : Selective oxidation at the 4-position using potassium permanganate (KMnO₄) to introduce the oxo group .
  • Step 3 : Amino group introduction at the 6-position via nucleophilic substitution with ammonia or protected amines under reflux conditions .
    Critical Note : Reaction yields depend on solvent polarity and temperature control to avoid over-oxidation or side-product formation.

Q. How does the substitution pattern influence the chemical reactivity of this compound compared to its analogs?

The 6-amino and 4-oxo groups confer unique reactivity:

  • Electrophilic Substitution : The 2-carboxylic acid group directs electrophiles to the 5-position of the pyrimidine ring, unlike 6-methyl or 2-aminopyrimidine analogs, which exhibit regioselectivity shifts .
  • Redox Behavior : The 4-oxo group allows reduction to 4-hydroxy derivatives using LiAlH₄, a reaction not feasible in 6-methyl-substituted analogs due to steric hindrance .
    Key Comparison : See Table 1 for structural analogs and reactivity differences.

Table 1 : Structural Analogs and Reactivity Profiles

Compound NameKey SubstituentsReactivity Differences
2-Aminopyrimidine-4-carboxylic acidAmino at 2-positionLower solubility in polar solvents
6-Methylaminopyrimidine-4-carboxylic acidMethylamino at 6-positionReduced nucleophilic capacity
6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acidPropargylamino groupEnhanced cross-coupling potential
Source:

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from impurities or stereochemical variations. Use:

  • X-ray Crystallography : To confirm the absolute configuration of the molecule, especially if chirality is introduced during synthesis .
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) that may interfere with biological assays .
  • NMR Titration : Validate binding interactions with targets (e.g., enzymes) to distinguish direct activity from off-target effects .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Molecular Docking : Screen against kinase or protease active sites to identify potential binding modes. The 2-carboxylic acid group often coordinates with Mg²⁺ ions in ATP-binding pockets .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories. Pay attention to protonation states of the amino and carboxylic acid groups at physiological pH .
  • QSAR Modeling : Correlate substituent effects (e.g., propargyl vs. methyl groups) with activity trends observed in vitro .

Q. What strategies optimize reaction yields while maintaining purity for scale-up?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing degradation of heat-sensitive intermediates .
  • Column Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile) to separate diastereomers or regioisomers .
  • In Situ FTIR Monitoring : Track carbonyl group conversion (4-oxo formation) to terminate reactions at optimal endpoints .

Contradictions and Open Challenges

  • Biological Activity : While reports antimicrobial activity, highlights inconsistent results against Gram-negative bacteria. This may stem from differences in bacterial membrane permeability or assay conditions .
  • Synthetic Byproducts : Patent data () describes fluorinated analogs with enhanced stability, but their synthesis introduces toxic intermediates (e.g., trifluoromethylphenyl carbamates), requiring rigorous safety protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid
Reactant of Route 2
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid

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